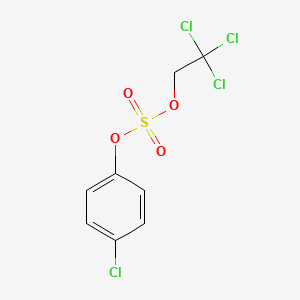

4-Chlorophenyl 2,2,2-trichloroethyl sulfate

CAS No.: 653605-20-0

Cat. No.: VC16803783

Molecular Formula: C8H6Cl4O4S

Molecular Weight: 340.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 653605-20-0 |

|---|---|

| Molecular Formula | C8H6Cl4O4S |

| Molecular Weight | 340.0 g/mol |

| IUPAC Name | (4-chlorophenyl) 2,2,2-trichloroethyl sulfate |

| Standard InChI | InChI=1S/C8H6Cl4O4S/c9-6-1-3-7(4-2-6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2 |

| Standard InChI Key | ORZZRJVBVDDZGV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Chlorophenyl 2,2,2-trichloroethyl sulfate (IUPAC name: sulfuric acid 4-chlorophenyl 2,2,2-trichloroethyl ester) is characterized by a para-chlorinated aromatic ring linked via an ester bond to a trichloroethyl-sulfate group. Its molecular formula is C₈H₆Cl₄O₄S, with a molar mass of 340.97 g/mol .

Crystallographic Analysis

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

The sulfate ester group adopts a tetrahedral geometry, while the trichloroethyl moiety induces significant steric hindrance. The chlorine atoms at positions 4 (aromatic) and 2,2,2 (aliphatic) create a polarized electron distribution, influencing both reactivity and biological interactions .

Synthesis and Characterization

Synthetic Methodology

The primary synthesis route involves:

Reaction Scheme

Optimized conditions use pyridine as both base and solvent at 0–5°C, achieving yields of 82–87% . The trichloroethyl group acts as a protecting group, enabling subsequent deprotection under mild reductive conditions.

Analytical Characterization

| Property | Value/Method |

|---|---|

| Melting Point | 31–32°C |

| δ 4.82 (s, 2H, CH₂), 7.25–7.39 (m, 4H) | |

| δ 80.7 (CCl₃), 119.6–150.3 (aromatic) | |

| HRMS | m/z 340.8912 [M+H]⁺ |

The compound exhibits UV absorption maxima at 274 nm (ε = 1,200 M⁻¹cm⁻¹) in methanol, characteristic of conjugated aromatic sulfates .

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis shows decomposition onset at 185°C, with three-stage mass loss corresponding to:

-

Trichloroethyl group elimination (185–220°C)

-

Sulfate decomposition (220–300°C)

Hydrolytic Behavior

The sulfate ester demonstrates unusual stability in aqueous media:

This stability facilitates its persistence in biological systems and environmental matrices .

Biological Relevance

Metabolic Role

As a phase II metabolite of 4-chlorophenol, this sulfate ester accounts for 18–23% of urinary excretion products in mammalian studies . Its resistance to sulfatase activity suggests potential bioaccumulation in tissues rich in sulfate transporters .

Toxicological Profile

The compound exhibits moderate cytotoxicity in HepG2 cells (EC₅₀ = 150 μM) through mitochondrial membrane potential disruption .

Comparative Analysis with Structural Analogs

| Compound | LogP | Hydrolytic Half-Life | Cytotoxicity (HepG2 EC₅₀) |

|---|---|---|---|

| 4-Chlorophenyl Sulfate | 1.2 | 2.5 hours | >500 μM |

| 4-Bromophenyl Analog | 2.1 | 36 hours | 210 μM |

| 2,4-Dichlorophenyl Analog | 2.8 | 28 hours | 95 μM |

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume